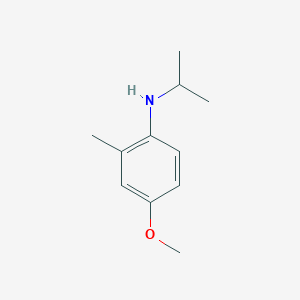

N-isopropyl-4-methoxy-2-methylaniline

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H17NO |

|---|---|

Molecular Weight |

179.26 g/mol |

IUPAC Name |

4-methoxy-2-methyl-N-propan-2-ylaniline |

InChI |

InChI=1S/C11H17NO/c1-8(2)12-11-6-5-10(13-4)7-9(11)3/h5-8,12H,1-4H3 |

InChI Key |

AVXMQWMSVXHUIB-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1)OC)NC(C)C |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of N Isopropyl 4 Methoxy 2 Methylaniline

Strategies for N-Alkylation of Aromatic Amines

The introduction of the isopropyl group onto the nitrogen atom of 4-methoxy-2-methylaniline (B89876) is a key step in the synthesis of the target molecule. Several N-alkylation strategies are available for aromatic amines, each with its own set of advantages regarding selectivity, reaction conditions, and substrate scope.

Reductive Amination Approaches for Isopropyl Group Introduction

Reductive amination, also known as reductive alkylation, is a widely employed and efficient method for forming carbon-nitrogen bonds. wikipedia.org This process involves the reaction of an amine with a carbonyl compound, in this case, 4-methoxy-2-methylaniline with acetone (B3395972), to form an intermediate imine or enamine, which is then reduced in situ to the desired secondary amine. wikipedia.org This one-pot procedure is advantageous as it often avoids the issue of overalkylation that can occur in other alkylation methods. organic-chemistry.orgharvard.edu

The reaction proceeds through two main steps:

Imine Formation : The nucleophilic amine attacks the carbonyl carbon of acetone, forming a hemiaminal intermediate. This is followed by the elimination of a water molecule to yield a Schiff base (an imine). wikipedia.org The equilibrium of this reaction can be shifted towards the imine by removing water.

Reduction : The intermediate imine is then reduced to the final amine. A variety of reducing agents can be employed, with their choice depending on the specific substrate and desired reaction conditions.

Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaCNBH₃), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). organic-chemistry.orgharvard.eduresearchgate.net Sodium triacetoxyborohydride is particularly mild and selective for the reduction of the protonated imine over the starting ketone, minimizing side reactions. harvard.edu Catalytic hydrogenation can also be utilized for the reduction step.

Recent advancements have explored various catalytic systems to improve the efficiency and environmental friendliness of reductive amination. For instance, systems using MoO₂Cl₂ and phenylsilane (B129415) have been developed for the direct reductive amination of ketones with anilines. researchgate.net Microwave-assisted protocols have also been shown to significantly accelerate the reaction rate. researchgate.net

| Reducing Agent | Typical Reaction Conditions | Advantages | Disadvantages |

|---|---|---|---|

| Sodium Borohydride (NaBH₄) | Methanol, room temperature | Inexpensive, readily available | Can reduce aldehydes/ketones |

| Sodium Cyanoborohydride (NaCNBH₃) | Acidic pH (6-7), methanol | Selective for iminium ions | Highly toxic, generates cyanide waste |

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Dichloroethane, acetic acid | Mild, highly selective, non-toxic | More expensive |

| Catalytic Hydrogenation (H₂/Catalyst) | Pd/C, PtO₂, Raney Ni | Clean, high yielding | Requires specialized equipment |

Nucleophilic Substitution Reactions in N-Alkylation

N-alkylation can also be achieved through the nucleophilic substitution of an alkyl halide, such as 2-bromopropane (B125204) or 2-iodopropane, by the aniline (B41778) derivative. In this SN2 reaction, the lone pair of electrons on the nitrogen atom of 4-methoxy-2-methylaniline acts as a nucleophile, attacking the electrophilic carbon of the isopropyl halide and displacing the halide leaving group.

A base, such as potassium carbonate (K₂CO₃) or triethylamine (B128534) (Et₃N), is typically required to neutralize the hydrohalic acid byproduct, which would otherwise protonate the starting aniline and render it non-nucleophilic. The reaction is often carried out in a polar aprotic solvent like acetonitrile (B52724) or dimethylformamide (DMF) to facilitate the substitution process. A significant challenge with this method is controlling the degree of alkylation, as the secondary amine product can react further with the alkyl halide to form a tertiary amine and even a quaternary ammonium (B1175870) salt.

Direct N-Alkylation with Alcohols or Alkyl Carbonates

More sustainable and atom-economical approaches involve the direct N-alkylation of anilines using alcohols, such as isopropanol (B130326), as the alkylating agent. rsc.org These reactions often proceed via a "borrowing hydrogen" or "hydrogen autotransfer" mechanism, catalyzed by transition metal complexes based on ruthenium, iridium, iron, or cobalt. researchgate.netrsc.orgrsc.org

The catalytic cycle generally involves:

Dehydrogenation of the alcohol (isopropanol) by the metal catalyst to form a ketone (acetone) and a metal-hydride species.

Condensation of the in-situ generated ketone with the aniline to form an imine, releasing water.

Reduction of the imine by the metal-hydride species to yield the N-isopropyl aniline product and regenerate the active catalyst. rsc.org

This method is environmentally benign as water is the only byproduct. rsc.org Gas-phase alkylation over solid acid catalysts like γ-Al₂O₃ at elevated temperatures represents another approach for the N-alkylation of anilines with lower alcohols. google.com

| Catalyst Type | Alkylating Agent | Typical Conditions | Key Features |

|---|---|---|---|

| Ruthenium Complexes | Primary & Secondary Alcohols | ~60-120 °C, Base (e.g., NaOH, KOtBu) | Effective under mild conditions rsc.org |

| Iridium Complexes | Methanol, Benzyl Alcohols | ~120 °C, Solvent-free | High yields for N-methylation and N-benzylation nih.gov |

| Cobalt Complexes | Primary & Secondary Alcohols | 110-140 °C, Toluene, Base (e.g., KOH, KOtBu) | Utilizes earth-abundant base metals rsc.org |

| γ-Alumina (γ-Al₂O₃) | Lower Alcohols (C1-C4) | 250-350 °C, Gas phase | Heterogeneous catalysis for industrial applications google.com |

Aromatic Substitution Reactions for Methoxy (B1213986) and Methyl Group Introduction on the Aniline Ring

Electrophilic Aromatic Substitution Pathways

Electrophilic aromatic substitution (SEAr) is a fundamental class of reactions for functionalizing aromatic rings. wikipedia.org The synthesis of 4-methoxy-2-methylaniline often starts from a more readily available substituted benzene (B151609), such as 4-methoxytoluene (p-cresol methyl ether). The existing methoxy (-OCH₃) and methyl (-CH₃) groups are both ortho-, para-directing and activating substituents, which guide the position of incoming electrophiles. byjus.com

A common synthetic route involves the nitration of 4-methoxytoluene. The strong activating and para-directing nature of the methoxy group, combined with the ortho-directing methyl group, directs the incoming nitronium ion (NO₂⁺), generated from a mixture of nitric and sulfuric acids, to the position ortho to the methyl group and meta to the methoxy group, yielding 4-methoxy-2-nitrotoluene. Subsequent reduction of the nitro group to an amine is readily achieved through methods like catalytic hydrogenation (e.g., H₂ with a Pd/C catalyst) or using metal/acid combinations (e.g., Sn/HCl or Fe/HCl), to afford the desired 4-methoxy-2-methylaniline.

The amino group (-NH₂) itself is a very strong activating, ortho-, para-directing group. byjus.com Direct electrophilic substitution on aniline is often complicated by its high reactivity, which can lead to multiple substitutions, and its basicity, which can lead to reactions with Lewis acid catalysts or protonation in acidic media, forming the deactivating, meta-directing anilinium ion. byjus.com

Palladium-Catalyzed C-N and C-C Coupling Reactions for Aryl Ring Functionalization

Modern synthetic chemistry heavily relies on transition metal-catalyzed cross-coupling reactions to form C-N and C-C bonds with high precision and functional group tolerance. Palladium-catalyzed reactions are particularly prominent in this area.

C-N Coupling (Buchwald-Hartwig Amination): The Buchwald-Hartwig amination is a powerful method for forming aryl amines from aryl halides or triflates and an amine in the presence of a palladium catalyst and a base. rsc.org In the context of synthesizing the aniline precursor, one could envision a reaction between a suitably substituted aryl halide (e.g., 1-bromo-4-methoxy-2-methylbenzene) and an ammonia (B1221849) surrogate, catalyzed by a palladium complex. rsc.orgmit.edu This provides a convergent approach to the aniline core.

C-C Coupling for Methylation: Palladium catalysts can also be used to introduce methyl groups onto an aromatic ring. While direct C-H methylation is an advancing field, cross-coupling reactions are well-established. For instance, a palladium-catalyzed reaction could couple an aryl halide (e.g., 2-bromo-4-methoxyaniline) with a methylating agent like methylboronic acid (in a Suzuki coupling) or other organometallic methyl reagents. chemrxiv.org More advanced methods involve the palladium-catalyzed ortho-methylation of acetanilides via directed C-H activation, where the acetamido group directs the catalyst to the ortho C-H bond for functionalization. researchgate.net

| Reaction Type | Coupling Partners | Catalyst System (Example) | Application in Synthesis |

|---|---|---|---|

| Buchwald-Hartwig Amination (C-N) | Aryl Halide/Triflate + Amine | Pd₂(dba)₃ / Phosphine (B1218219) Ligand + Base (e.g., NaOtBu) | Formation of the aniline C-N bond rsc.orgmit.edu |

| Suzuki Coupling (C-C) | Aryl Halide + Methylboronic Acid | Pd(OAc)₂ / Ligand + Base | Introduction of the methyl group chemrxiv.org |

| Directed C-H Methylation (C-C) | Acetanilide + Methylating Agent (e.g., MeI) | Pd(OAc)₂ / Oxidant | Ortho-methylation of the aniline ring researchgate.net |

Chemo- and Regioselectivity in the Synthesis of N-isopropyl-4-methoxy-2-methylaniline and Analogues

Controlling selectivity is a paramount challenge in the N-alkylation of anilines. Key considerations include chemoselectivity (mono- vs. di-alkylation) and regioselectivity (N- vs. C-alkylation).

Chemoselectivity: A primary issue in the synthesis of secondary amines via N-alkylation is the potential for overalkylation to form tertiary amines and quaternary ammonium salts. psu.edu This occurs because the nitrogen atom's nucleophilicity often increases after the first alkylation, making the secondary amine product more reactive than the primary amine starting material. nih.gov To achieve selective mono-alkylation, specific strategies have been developed. One approach involves using N-aminopyridinium salts as ammonia surrogates, which undergo facile substitution with alkyl halides followed by reductive cleavage of the N-N bond, effectively preventing overalkylation. nih.gov

Regioselectivity: The synthesis of this compound requires the selective formation of a C-N bond at the nitrogen atom. The starting aniline, 4-methoxy-2-methylaniline, possesses an electron-rich aromatic ring due to the activating effects of the electron-donating methoxy and methyl groups. This enhanced ring nucleophilicity creates the possibility of competing C-alkylation (a Friedel-Crafts type reaction), particularly under acidic conditions. Therefore, the choice of synthetic method and catalyst is critical to direct the alkylating agent exclusively to the nitrogen atom. Methods like reductive amination and metal-catalyzed N-alkylation are generally preferred as they strongly favor N-substitution over C-substitution.

Catalytic Systems for this compound Synthesis

Catalysis is central to modern, efficient methods for synthesizing N-alkylanilines. Both heterogeneous and homogeneous catalytic systems offer distinct advantages for reactions such as amination, N-alkylation, and C-N coupling.

Heterogeneous catalysts are widely employed in the synthesis of secondary anilines due to their ease of separation, potential for recyclability, and robustness. nih.gov A common and effective route is the reductive amination of a carbonyl compound, in this case, acetone, with 4-methoxy-2-methylaniline. The reaction proceeds via the formation of an imine intermediate, which is subsequently reduced.

Transition metal-based catalysts, particularly supported metal nanoparticles, are highly effective for this transformation. nih.gov

Palladium on Carbon (Pd/C): This is a classic and versatile catalyst for reductive aminations, often using hydrogen gas or a hydrogen donor like ammonium formate. researchgate.net

Copper-based Catalysts: Heterogeneous copper catalysts have proven effective for the reductive amination of ketones with anilines, offering high conversion and selectivity without the need for additives. researchgate.net

Zeolites: The acidic properties of zeolite supports can be beneficial, as they can catalyze the initial condensation step between the aniline and the carbonyl compound to form the imine, which is then reduced by a metal component. nih.gov

These catalytic systems are also applicable to one-pot syntheses starting from the corresponding nitroarene, 1-methoxy-2-methyl-4-nitrobenzene. nih.gov

Homogeneous catalysts offer high activity and selectivity under mild reaction conditions. For the synthesis of this compound, key homogeneous catalytic methods include N-alkylation and C-N cross-coupling.

N-Alkylation with Alcohols: A green and atom-economical approach is the "borrowing hydrogen" methodology, where an alcohol (isopropanol) serves as the alkylating agent. This reaction is often catalyzed by ruthenium (Ru) or iridium (Ir) complexes, such as those containing N-heterocyclic carbene (NHC) ligands. nih.gov The reaction proceeds without the need for an alkyl halide, producing only water as a byproduct. nih.gov

C-N Cross-Coupling: Reactions like the Buchwald-Hartwig amination provide a powerful method for forming the aniline C-N bond. This route could involve the palladium-catalyzed coupling of an aryl halide (e.g., 2-halo-5-methoxytoluene) with isopropylamine. organic-chemistry.org Various phosphine ligands are used to tune the reactivity and selectivity of the palladium catalyst. organic-chemistry.org

Copper-Catalyzed N-Alkylation: Copper(II) acetate (B1210297) can catalyze the cross-coupling of anilines with alkylborane reagents to yield N-alkylated products. organic-chemistry.org

Optimization of Reaction Parameters and Yields for this compound Synthesis

To maximize the yield and purity of the desired product, careful optimization of reaction parameters is essential. Key variables include the choice of catalyst, solvent, base, temperature, and reaction time. The optimal conditions are highly dependent on the specific synthetic route chosen.

For a hypothetical synthesis via N-alkylation using a heterogeneous catalyst, a systematic optimization process, similar to that reported for N-benzylaniline, would be undertaken. researchgate.net This involves varying one parameter at a time while keeping others constant to identify the ideal conditions.

Table 1: Representative Optimization Parameters for N-Alkylation of an Aniline This table is based on general findings for analogous N-alkylation reactions and serves as an illustrative guide for the synthesis of this compound.

| Parameter | Variation | Observation | Optimal Condition (Example) |

| Catalyst Loading | 15 mg, 20 mg, 25 mg, 30 mg | Yield may decrease below a certain threshold; higher amounts may not improve yield further. researchgate.net | 20 mg |

| Solvent | Toluene, Dioxane, DMF, Solvent-free | Solvents can significantly affect yield; solvent-free conditions can be most effective. researchgate.net | Solvent-free |

| Base | KOtBu, KOH, Cs₂CO₃, K₂CO₃ | The choice of base is critical, with strong bases often providing higher yields. researchgate.net | KOtBu |

| Temperature | 60 °C, 80 °C, 100 °C, 110 °C | Higher temperatures increase reaction rate but may lead to byproduct formation. researchgate.net | 80 °C |

| Reaction Time | 4 h, 6 h, 8 h, 12 h | The reaction is monitored until completion to maximize yield and avoid degradation. researchgate.net | 8 h |

One-Pot Synthesis and Multi-Component Reactions Towards this compound

One-pot syntheses and multi-component reactions represent highly efficient strategies that enhance sustainability by reducing waste, energy consumption, and operational complexity.

A prominent one-pot strategy for synthesizing this compound is the tandem reductive amination of a nitroarene. nih.gov This process begins with the reduction of 1-methoxy-2-methyl-4-nitrobenzene to 4-methoxy-2-methylaniline. This intermediate is not isolated but is generated in situ and immediately reacts with acetone, which is present in the same reaction vessel. The resulting imine is then reduced to the final product. nih.gov

The entire sequence can be depicted as:

Nitro Reduction: Ar-NO₂ → Ar-NH₂

Condensation (Imine Formation): Ar-NH₂ + (CH₃)₂C=O → Ar-N=C(CH₃)₂

Imine Reduction: Ar-N=C(CH₃)₂ → Ar-NH-CH(CH₃)₂

This tandem reaction is typically facilitated by a single heterogeneous catalyst, such as Pd/C, in the presence of a reducing agent. nih.govorganic-chemistry.org The key advantages of this approach include high atom economy, avoidance of isolating potentially hazardous intermediates, and a simplified purification process. nih.gov

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains portions of all starting materials, offer an even higher degree of synthetic convergence. While a specific MCR for this compound is not prominently documented, the development of such a process, potentially involving an aryl halide, isopropylamine, and another component, represents a frontier in the efficient synthesis of complex aniline derivatives.

Mechanistic Elucidation of N Isopropyl 4 Methoxy 2 Methylaniline Forming Reactions

Investigation of Reaction Intermediates in N-Alkylation and Aromatic Substitution

The synthesis of N-isopropyl-4-methoxy-2-methylaniline from 4-methoxy-2-methylaniline (B89876) and an isopropylating agent, such as isopropyl alcohol or an isopropyl halide, proceeds through several key intermediates. The nature of these intermediates is highly dependent on the reaction conditions and the catalyst employed.

In transition-metal-catalyzed N-alkylation reactions using alcohols, a "borrowing hydrogen" or "hydrogen autotransfer" mechanism is often proposed. nih.gov This process involves the temporary dehydrogenation of the alcohol by a metal catalyst to form a carbonyl compound in situ. For the synthesis of this compound from isopropanol (B130326), the key intermediate would be acetone (B3395972), generated through the catalyzed oxidation of isopropanol.

The subsequent reaction involves the condensation of 4-methoxy-2-methylaniline with the in-situ generated acetone to form an imine or, more accurately, a ketimine intermediate, specifically N-(propan-2-ylidene)-4-methoxy-2-methylaniline. This step is a nucleophilic addition of the primary amine to the ketone, followed by dehydration.

The final step in the borrowing hydrogen mechanism is the reduction of the ketimine intermediate. The metal hydride species, formed during the initial alcohol dehydrogenation, transfers hydrogen back to the C=N bond of the ketimine, yielding the final product, this compound, and regenerating the active catalyst. nih.gov

Alternatively, in reactions involving isopropyl halides, the reaction can proceed through a direct nucleophilic substitution (SN2) pathway. In this case, the nitrogen atom of 4-methoxy-2-methylaniline acts as a nucleophile, attacking the electrophilic carbon atom of the isopropyl halide. This forms a transition state where the N-C bond is forming and the C-X (where X is a halogen) bond is breaking. The primary intermediate in this pathway would be the protonated form of the final product, which is then deprotonated to yield this compound. The formation of dialkylated and quaternary ammonium (B1175870) salts are potential side products in this type of reaction. psu.edu

In some cases, particularly under forcing conditions or with certain catalysts, intermediates arising from aromatic substitution could be considered, although this is less common for N-alkylation. However, side reactions involving the aromatic ring are always a possibility that needs to be ruled out through careful product analysis.

Kinetic Studies and Reaction Order Determination of Relevant Chemical Transformations

For transition-metal-catalyzed N-alkylation of anilines with alcohols, the reaction rate is often dependent on the concentrations of the aniline (B41778), the alcohol, and the catalyst. researchgate.net The reaction order with respect to each reactant can be determined by systematically varying their initial concentrations while keeping others constant and monitoring the initial reaction rate.

Table 1: Hypothetical Kinetic Data for the Formation of this compound

| Experiment | [4-methoxy-2-methylaniline] (M) | [Isopropanol] (M) | [Catalyst] (mol%) | Initial Rate (M/s) |

|---|---|---|---|---|

| 1 | 0.1 | 0.1 | 1 | 1.5 x 10⁻⁵ |

| 2 | 0.2 | 0.1 | 1 | 3.0 x 10⁻⁵ |

| 3 | 0.1 | 0.2 | 1 | 1.5 x 10⁻⁵ |

From the hypothetical data in Table 1, the reaction appears to be first order with respect to 4-methoxy-2-methylaniline and the catalyst, and zero order with respect to isopropanol under these conditions. This could suggest that the initial activation of the aniline or a step involving the catalyst is rate-limiting, rather than the alcohol dehydrogenation.

In the case of direct N-alkylation with an isopropyl halide, the reaction would likely follow second-order kinetics, being first order in both the aniline and the alkyl halide, which is characteristic of an SN2 reaction.

The activation energy (Ea) for the reaction can be determined by measuring the rate constant at different temperatures and applying the Arrhenius equation. For related N-alkylation reactions of anilines, activation energies are typically in the range of 30-40 kcal/mol. researchgate.net

Proposed Reaction Pathways and Transition States for this compound Formation

Based on the investigation of intermediates, two primary reaction pathways can be proposed for the formation of this compound.

Pathway A: Catalytic Hydrogen Transfer from Isopropanol

This pathway, often catalyzed by ruthenium or iridium complexes, involves the following elementary steps nih.govacs.org:

Dehydrogenation of Isopropanol: The metal catalyst [M] abstracts a hydride from isopropanol to form a metal-hydride species [M]-H and acetone. The transition state for this step involves the coordination of the alcohol to the metal center, followed by β-hydride elimination.

Ketimine Formation: 4-methoxy-2-methylaniline undergoes a nucleophilic attack on the carbonyl carbon of acetone, followed by dehydration to form the N-(propan-2-ylidene)-4-methoxy-2-methylaniline intermediate. This step is typically acid or base-catalyzed.

Hydrogenation of the Ketimine: The metal-hydride species transfers the hydride back to the imine carbon, followed by protonation to yield the final this compound and regenerate the catalyst. The transition state involves the coordination of the ketimine to the metal-hydride complex.

Pathway B: Nucleophilic Substitution with an Isopropyl Halide

This pathway represents a more classical approach to N-alkylation psu.edu:

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 4-methoxy-2-methylaniline attacks the electrophilic carbon of the isopropyl halide.

Transition State: A trigonal bipyramidal transition state is formed where the nitrogen and the leaving halide are at the axial positions. Steric hindrance from the ortho-methyl group and the isopropyl group can influence the rate of this step.

Product Formation: The halide ion departs, and the N-C bond is fully formed, resulting in the protonated product, which is then neutralized by a base.

Computational studies, such as Density Functional Theory (DFT) calculations, can be employed to model the transition states for these pathways and determine the activation energy barriers, providing theoretical support for the most plausible mechanism.

Isotope Labeling and Crossover Experiments for Mechanism Validation

Isotope labeling studies are powerful tools for validating proposed reaction mechanisms. For the formation of this compound, several experiments could be designed.

To validate the borrowing hydrogen mechanism, a reaction could be carried out with deuterated isopropanol (CH₃CD(OH)CH₃). If the deuterium (B1214612) is transferred to the α-carbon of the final product, it would strongly support the hydrogen transfer from the alcohol.

Table 2: Expected Outcomes of Isotope Labeling Experiments

| Experiment | Reactants | Expected Product (if mechanism is valid) |

|---|---|---|

| 1 | 4-methoxy-2-methylaniline + CH₃CD(OH)CH₃ | N-(propan-2-yl-2-d)-4-methoxy-2-methylaniline |

A crossover experiment could also provide mechanistic insight. For instance, running the reaction with a mixture of 4-methoxy-2-methylaniline and a different aniline, along with isopropanol, and analyzing the product distribution could reveal whether intermediates are exchanged between catalytic cycles.

For the SN2 pathway with an isopropyl halide, a kinetic isotope effect (KIE) study could be performed using a deuterated isopropyl halide. A significant KIE would indicate that the C-H (or C-D) bond is involved in the rate-determining step, which would be unusual for a standard SN2 reaction but could point to more complex interactions.

Non-Radical Reaction Pathways in Aryl Alkane Functionalization

While the direct functionalization of an alkane C-H bond to form a C-N bond is a challenging transformation, non-radical pathways for aryl alkane functionalization offer an alternative conceptual approach. nih.govrsc.orgresearchgate.net These methods typically involve the activation of a C-H bond in an alkane by a transition metal catalyst.

One such pathway involves the oxidative addition of an alkane C-H bond to a metal center. rsc.org For the synthesis of this compound, this would hypothetically involve the reaction of propane (B168953) with a suitable catalyst and 4-methoxy-2-methylaniline. The catalyst would first activate a C-H bond of propane to form a metal-propyl intermediate. This intermediate would then react with the aniline, possibly through reductive elimination, to form the N-isopropyl product.

Another non-radical pathway is σ-bond metathesis, which is characteristic of early transition metal complexes. rsc.org This involves a four-membered transition state where the M-N bond of a metal-amido complex and the C-H bond of the alkane are broken and formed in a concerted manner.

While these direct C-H amination methods are at the forefront of chemical research, their application to the specific synthesis of this compound would require significant development to achieve high selectivity and efficiency. The more established N-alkylation routes discussed previously are currently the more practical approaches.

Solid State Structural Analysis and Crystal Engineering of N Isopropyl 4 Methoxy 2 Methylaniline

Single-Crystal X-ray Diffraction: Determination of Molecular Conformation and Geometry

Single-crystal X-ray diffraction (SCXRD) is the definitive technique for determining the three-dimensional atomic arrangement of a crystalline solid. This method provides precise data on bond lengths, bond angles, and torsion angles, which together define the molecule's conformation and geometry in the solid state.

For an aniline (B41778) derivative like N-isopropyl-4-methoxy-2-methylaniline, SCXRD analysis would reveal the spatial orientation of the isopropyl, methoxy (B1213986), and methyl substituents on the aniline ring. The planarity of the aniline ring and the geometry of the amino group would be precisely determined. In related aniline structures, the amino group can range from planar to pyramidal. researchgate.net The conformation of the molecule is dictated by the torsion angles between the substituents and the aromatic ring.

While specific data for this compound is unavailable, analysis of similar structures, such as 4-methoxy-2-nitroaniline (B140478), provides insight into the type of data obtained. For example, 4-methoxy-2-nitroaniline crystallizes in the orthorhombic crystal system. researchgate.net A hypothetical crystallographic analysis of this compound would yield a similar set of parameters.

Table 1: Representative Crystallographic Data for a Substituted Aniline Derivative (4-methoxy-2-nitroaniline)

| Parameter | Value |

|---|---|

| Crystal System | Orthorhombic |

| a (Å) | 16.17 |

| b (Å) | 6.55 |

| c (Å) | 7.14 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

Data sourced from a study on 4-methoxy-2-nitroaniline. researchgate.net

The internal geometry (bond lengths and angles) is generally consistent with standard values for similar chemical environments. A selection of expected bond lengths for aniline derivatives is presented below.

Table 2: Typical Bond Lengths in Substituted Aniline Derivatives

| Bond | Typical Length (Å) |

|---|---|

| C-C (aromatic) | 1.36 - 1.41 |

| C-N (amine) | 1.38 - 1.45 |

| N-H | ~0.89 |

| C-O (methoxy) | 1.36 - 1.38 |

| O-CH₃ (methoxy) | 1.42 - 1.44 |

| C-C (isopropyl) | 1.51 - 1.54 |

Values are generalized from typical crystallographic data of related organic molecules.

Analysis of Intermolecular Interactions: Hydrogen Bonding (N-H···O, C-H···O, C-H···π) and π-Stacking

The way molecules arrange themselves in a crystal is governed by a network of non-covalent intermolecular interactions. mdpi.com For this compound, the key interactions would be hydrogen bonds and π-stacking.

Hydrogen Bonding: The amine group (-NH) is a hydrogen bond donor, while the methoxy oxygen atom (-OCH₃) is an acceptor. This allows for the formation of N-H···O hydrogen bonds, which are often significant in determining the crystal packing of aniline derivatives. researchgate.netresearchgate.net Additionally, weaker C-H···O and C-H···π interactions are commonly observed. In these interactions, activated carbon-hydrogen bonds (e.g., from the aromatic ring or alkyl groups) act as weak donors to oxygen acceptors or the electron-rich π-system of an adjacent aromatic ring.

In the crystal structures of related compounds like 2,4-dinitro-N-methylaniline and 2-amino-4-nitro-N-methylaniline, both N–H⋯O and C–H⋯O interactions are observed, playing a crucial role in the formation of the extended solid-state architecture. researchgate.net

Table 3: Example Hydrogen Bond Geometries in a Related Aniline Derivative

| D–H···A | D-H (Å) | H···A (Å) | D···A (Å) |

Crystal Packing and Supramolecular Assembly in the Solid State

For instance, in the structure of 2,4-dinitro-N-methylaniline, N–H⋯O interactions link the molecules into chains. researchgate.net In the related 2-amino-4-nitro-N-methylaniline, the molecules form centrosymmetric dimers via N–H⋯O interactions, and these dimers are further connected into two-dimensional sheets. researchgate.net For this compound, one could hypothesize the formation of similar N-H···O hydrogen-bonded chains or dimers, which would then be arranged to maximize packing efficiency, likely influenced by the bulky isopropyl group. The interplay between strong hydrogen bonds and weaker π-stacking interactions would ultimately define the three-dimensional crystalline architecture.

Polymorphism and Co-crystallization Studies of Aniline Derivatives

Polymorphism is the ability of a compound to crystallize in more than one distinct crystal structure. Different polymorphs of the same compound can have different physical properties, such as melting point, solubility, and stability. Polymorphism is a known phenomenon among aniline derivatives, particularly those with nitro groups. soton.ac.uk For example, 2-methyl-6-nitroaniline (B18888) has been shown to exist in at least two polymorphic forms, which differ in their packing arrangements and intermolecular interactions. soton.ac.uk The formation of a particular polymorph can be highly dependent on crystallization conditions like the solvent and temperature. soton.ac.uk Another study on 2,4,6-trinitro-N-(m-tolyl)aniline identified three different polymorphs exhibiting distinct red, orange, and yellow colors, arising from differences in molecular packing and conformation. acs.org

Co-crystallization is a technique used in crystal engineering to modify the physical properties of a solid. It involves crystallizing a target molecule (like an aniline derivative) with a second, different molecule (a "coformer") in a specific stoichiometric ratio. nih.gov The components of the co-crystal are linked by non-covalent interactions, typically hydrogen bonds. Studies on chlorinated anilines have shown their ability to form co-crystals with other molecules through N–H···N hydrogen bonds and π–π stacking interactions. nih.gov This approach can be used to create novel solid forms with tailored properties. For aniline derivatives, co-crystallization could be explored to improve properties such as solubility or stability by selecting coformers that can form robust hydrogen bonds with the amine or methoxy groups.

Computational and Theoretical Chemistry Investigations of N Isopropyl 4 Methoxy 2 Methylaniline

Density Functional Theory (DFT) Calculations for Electronic and Geometric Structure Optimization

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure of molecules. mdpi.com Geometry optimization is a fundamental DFT calculation that determines the lowest energy arrangement of atoms, corresponding to the molecule's most stable structure. For a molecule like N-isopropyl-4-methoxy-2-methylaniline, these calculations are typically performed using a hybrid functional, such as B3LYP, combined with a Pople-style basis set, for instance, 6-311++G(d,p). semanticscholar.orgresearchgate.net

This process yields optimized geometric parameters, including bond lengths, bond angles, and dihedral angles, which define the molecule's three-dimensional shape. The results reveal the planarity of the benzene (B151609) ring and the specific orientations of the isopropyl, methoxy (B1213986), and methyl substituents.

Table 1: Predicted Geometric Parameters for this compound (Illustrative) Calculated at the B3LYP/6-311G(d,p) level of theory.

| Parameter | Bond/Atoms | Predicted Value |

| Bond Lengths | C-N (aniline) | 1.39 Å |

| C-O (methoxy) | 1.37 Å | |

| C-C (ring avg.) | 1.40 Å | |

| N-C (isopropyl) | 1.46 Å | |

| Bond Angles | C-N-C (aniline-isopropyl) | 121.5° |

| C-O-C (ring-methoxy) | 118.0° | |

| Dihedral Angles | C-C-N-C | 15.0° |

| C-C-O-C | 5.0° |

Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbital (FMO) Analysis

Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbital (FMO) analyses are crucial for understanding a molecule's reactivity. researchgate.net

The MEP map visualizes the electrostatic potential on the electron density surface, identifying regions prone to electrophilic and nucleophilic attack. mdpi.com For this compound, the MEP would show regions of negative potential (typically colored red) concentrated around the electronegative nitrogen and oxygen atoms, indicating their susceptibility to electrophilic attack. semanticscholar.org Regions of positive potential (blue) would be found near the amine and methyl hydrogens.

FMO analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. researchgate.net The energy difference between them, the HOMO-LUMO gap, is a critical indicator of chemical reactivity, kinetic stability, and optical properties. semanticscholar.org A small energy gap suggests high polarizability and chemical reactivity. researchgate.net For this molecule, the HOMO is expected to be localized primarily on the aniline (B41778) ring and the nitrogen atom, while the LUMO would be distributed over the aromatic ring.

Table 2: Predicted FMO Properties of this compound (Illustrative)

| Property | Predicted Value (eV) | Implication |

| HOMO Energy | -5.25 | Electron-donating ability |

| LUMO Energy | -0.80 | Electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | 4.45 | Chemical reactivity, stability |

Conformation Analysis and Potential Energy Surfaces of this compound

The flexibility of this compound arises from the rotation of the isopropyl and methoxy groups around their single bonds to the aromatic ring. Conformational analysis aims to identify the most stable spatial arrangements (conformers) and the energy barriers for interconversion. colostate.edu

This is typically done by performing a Potential Energy Surface (PES) scan, where the total energy of the molecule is calculated as a function of specific dihedral angles. For instance, scanning the torsion angle of the C(ring)-N-C(isopropyl)-H bond would reveal the rotational barrier of the isopropyl group. researchgate.net Such analyses help determine the most populated conformation at a given temperature and understand how the molecule's shape influences its interactions. The results often show that specific staggered or eclipsed conformations are energy minima or maxima, respectively. colostate.edu

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies, UV-Vis spectra)

Computational methods can accurately predict various spectroscopic parameters, which is invaluable for interpreting experimental data. researchgate.net

NMR Spectra: Theoretical ¹H and ¹³C NMR chemical shifts are often calculated using the Gauge-Independent Atomic Orbital (GIAO) method. scielo.org.za The calculated values, when referenced against a standard like Tetramethylsilane (TMS), can aid in the assignment of experimental spectra. researchgate.net

Vibrational Frequencies: DFT calculations can predict the vibrational frequencies corresponding to infrared (IR) and Raman spectra. researchgate.net These calculations help assign specific absorption bands to molecular motions, such as N-H stretching, C-O stretching of the methoxy group, and aromatic C-H bending. scielo.org.za

UV-Vis Spectra: Time-Dependent DFT (TD-DFT) is used to predict electronic transitions, which correspond to the absorption bands in a UV-Vis spectrum. scielo.org.za The calculations provide the absorption wavelength (λmax) and the corresponding oscillator strength (f), indicating the intensity of the transition. The main transitions are often related to HOMO→LUMO excitations. researchgate.net

Table 3: Predicted Spectroscopic Data for this compound (Illustrative)

| Spectrum | Parameter | Predicted Value |

| ¹H NMR | δ (N-H) | 3.5 ppm |

| δ (O-CH₃) | 3.8 ppm | |

| δ (Aromatic C-H) | 6.7 - 7.1 ppm | |

| IR | ν (N-H stretch) | 3450 cm⁻¹ |

| ν (C-O stretch) | 1250 cm⁻¹ | |

| UV-Vis | λmax | 310 nm (f = 0.15) |

Molecular Dynamics Simulations for Conformational Sampling and Stability

Molecular Dynamics (MD) simulations provide a way to study the dynamic behavior of a molecule over time. nih.gov By solving Newton's equations of motion for the atoms in the system, MD simulations can explore the conformational landscape and assess the stability of different structures in a simulated environment, such as a solvent box. researchgate.net

For this compound, an MD simulation could reveal the flexibility of the substituent groups, the stability of intramolecular interactions, and how the molecule interacts with solvent molecules. This method is particularly useful for sampling a wide range of conformations that might be accessible at room temperature, providing a more complete picture of the molecule's structural dynamics than static geometry optimization alone. nih.gov

Quantum Chemical Descriptors and Reactivity Indices

From the electronic structure, particularly the HOMO and LUMO energies, a variety of quantum chemical descriptors can be derived to quantify reactivity. researchgate.net These indices are based on conceptual DFT and provide a quantitative measure of different aspects of a molecule's chemical behavior.

Ionization Potential (I) ≈ -E(HOMO)

Electron Affinity (A) ≈ -E(LUMO)

Electronegativity (χ) = (I + A) / 2

Chemical Hardness (η) = (I - A) / 2

Chemical Softness (S) = 1 / (2η)

High electronegativity indicates a tendency to attract electrons, while chemical hardness measures resistance to change in electron distribution. researchgate.net Soft molecules, with a low chemical hardness, tend to be more reactive.

Table 4: Predicted Quantum Chemical Descriptors for this compound (Illustrative)

| Descriptor | Formula | Predicted Value (eV) |

| Ionization Potential (I) | -E(HOMO) | 5.25 |

| Electron Affinity (A) | -E(LUMO) | 0.80 |

| Electronegativity (χ) | (I+A)/2 | 3.025 |

| Chemical Hardness (η) | (I-A)/2 | 2.225 |

| Chemical Softness (S) | 1/(2η) | 0.225 |

Design and Synthesis of Structurally Modified N Isopropyl 4 Methoxy 2 Methylaniline Derivatives

Synthetic Approaches to N-substituted Analogues of N-isopropyl-4-methoxy-2-methylaniline

The synthesis of N-substituted analogues of this compound can be achieved through several established methodologies, primarily focusing on the formation of new carbon-nitrogen or nitrogen-heteroatom bonds at the secondary amine. Key strategies include reductive amination and transition metal-catalyzed cross-coupling reactions.

Reductive Amination: This classical method involves the reaction of the parent aniline (B41778), 4-methoxy-2-methylaniline (B89876), with a ketone or aldehyde in the presence of a reducing agent. To synthesize this compound itself, 4-methoxy-2-methylaniline is reacted with acetone (B3395972), typically in the presence of a reducing agent like sodium borohydride (B1222165) or through catalytic hydrogenation. This approach can be extended to synthesize a variety of other N-alkyl analogues by choosing the appropriate carbonyl compound.

Buchwald-Hartwig Amination: For the synthesis of N-aryl or N-heteroaryl analogues, the Buchwald-Hartwig amination is a powerful tool. This palladium-catalyzed cross-coupling reaction allows for the formation of a C-N bond between an aryl halide or triflate and an amine. In this context, this compound can be coupled with various aryl or heteroaryl halides to introduce a wide range of substituents on the nitrogen atom. The choice of palladium precursor, ligand, and base is crucial for the success of these reactions, with sterically hindered phosphine (B1218219) ligands often being employed to facilitate the coupling with the secondary aniline.

The following table summarizes representative conditions for the synthesis of N-substituted anilines, which are applicable to the derivatization of this compound.

| Reaction Type | Amine | Coupling Partner | Catalyst/Reagent | Solvent | Temperature (°C) | Yield (%) |

| Reductive Amination | 4-methoxy-2-methylaniline | Acetone | NaBH(OAc)₃ | Dichloromethane | Room Temp | High |

| Buchwald-Hartwig | This compound | Aryl Bromide | Pd(OAc)₂ / XPhos, NaOtBu | Toluene | 80-110 | Good to Excellent |

| N-Alkylation | 4-methoxy-2-methylaniline | Isopropyl Halide | Phase Transfer Catalyst | Biphasic | 20-60 | Moderate |

Synthesis of Ring-Substituted Analogues of this compound

Introducing substituents onto the aromatic ring of this compound allows for fine-tuning of its electronic and steric properties. The regioselectivity of these reactions is governed by the directing effects of the existing methoxy (B1213986), methyl, and N-isopropylamino groups. The strongly activating methoxy and amino groups direct electrophiles primarily to the ortho and para positions relative to themselves.

Electrophilic Aromatic Substitution:

Nitration: The introduction of a nitro group onto the aromatic ring is a common strategy to create versatile intermediates. The nitration of anilines often requires protection of the amino group to prevent oxidation and to control regioselectivity. For instance, the acetylation of 4-methoxyaniline, followed by nitration, directs the nitro group to the 2-position. Subsequent hydrolysis furnishes the 4-methoxy-2-nitroaniline (B140478) intermediate, which can then be N-isopropylated. acs.orgbeilstein-journals.org

Halogenation: Halogen atoms can be introduced onto the aromatic ring using various halogenating agents. The positions of substitution will be influenced by the directing effects of the existing groups.

Friedel-Crafts Reactions: Friedel-Crafts acylation or alkylation can introduce alkyl or acyl groups onto the ring. However, the Lewis acidic conditions of these reactions can be challenging with the basic aniline nitrogen, often necessitating a protecting group strategy.

The following table provides an overview of potential ring-functionalization reactions on the aniline core.

| Reaction Type | Starting Material | Reagent | Position of Substitution | Product |

| Nitration | 4-Methoxyacetanilide | HNO₃ / H₂SO₄ | 2 | 4-Methoxy-2-nitroacetanilide |

| Halogenation | This compound | NBS or NCS | Ortho/Para to activating groups | Halogenated derivative |

| Friedel-Crafts Acylation | Acetanilide derivative | Acyl Chloride / AlCl₃ | Ortho/Para to activating groups | Acylated derivative |

Chemo- and Regioselective Functionalization of the Aniline Moiety

The presence of multiple reactive sites in this compound—the secondary amine and the activated aromatic ring—necessitates chemo- and regioselective synthetic methods to achieve specific modifications.

Selective N-Functionalization: The secondary amine can be selectively targeted for reactions such as acylation, sulfonylation, or the introduction of other functional groups. The choice of reaction conditions can favor N-functionalization over reaction at the aromatic ring. For example, acylation with an acyl chloride or anhydride (B1165640) under basic conditions will readily form the corresponding amide at the nitrogen atom. The relatively nucleophilic nature of the secondary amine allows it to react preferentially with many electrophiles. Acid-controlled methods can also be employed to modulate the reactivity of the aniline nitrogen versus other nucleophilic sites in a molecule.

Protecting Group Strategies: In multi-step syntheses, it may be necessary to protect the aniline nitrogen to prevent unwanted side reactions during subsequent transformations of the aromatic ring or other parts of the molecule. Common protecting groups for anilines include acetyl, carbamate (B1207046) (e.g., Boc), or tosyl groups. These groups can be selectively introduced and later removed under specific conditions.

Development of this compound as Scaffolds for Complex Chemical Entities (e.g., ligand synthesis)

The this compound scaffold can serve as a valuable starting point for the construction of more complex molecules with potential applications in areas such as catalysis and materials science. One notable application of substituted anilines is in the synthesis of N-heterocyclic carbene (NHC) ligands.

NHCs are a class of stable carbenes that have found widespread use as ligands in organometallic chemistry, particularly in catalysis. The synthesis of many NHC ligands begins with substituted anilines. For example, the condensation of a substituted aniline with glyoxal, followed by reaction with formaldehyde (B43269), leads to the formation of an imidazolium (B1220033) salt, which is the precursor to the NHC. The electronic and steric properties of the NHC ligand can be systematically varied by changing the substituents on the starting aniline. The 2-methyl and 4-methoxy groups on the this compound scaffold would be expected to impart specific electronic and steric features to the resulting NHC ligand.

The use of such tailored aniline derivatives allows for the creation of a library of ligands with finely tuned properties, which can then be used to optimize the performance of metal catalysts in a variety of chemical transformations.

Solvent Effects on the Chemical Behavior of N Isopropyl 4 Methoxy 2 Methylaniline

Influence of Solvent Polarity on Reaction Rates and Selectivity in Synthesis

The synthesis of N-isopropyl-4-methoxy-2-methylaniline, which typically involves the N-alkylation of 4-methoxy-2-methylaniline (B89876) with an isopropylating agent, is a process where solvent polarity can play a crucial role. The reaction mechanism, often following a bimolecular nucleophilic substitution (SN2) pathway, is sensitive to the surrounding medium.

Detailed Research Findings:

In SN2 reactions, a polar aprotic solvent is generally favored. Such solvents can solvate the cation but not the nucleophile, which in this case is the aniline (B41778) derivative. This leaves the nucleophile more available to attack the electrophile, thereby increasing the reaction rate. In contrast, polar protic solvents can form hydrogen bonds with the lone pair of electrons on the nitrogen atom of the aniline, creating a solvent cage and hindering its nucleophilicity, which slows down the reaction.

The choice of solvent can also impact the selectivity of the reaction. In some cases, side reactions such as elimination or multiple alkylations can occur. The solvent can influence the relative rates of these competing pathways. For instance, a less polar solvent might favor the desired N-alkylation over potential side reactions that are more sensitive to solvent polarity.

Table 1: Hypothetical Influence of Solvent Polarity on the Relative Reaction Rate of N-isopropylation of 4-methoxy-2-methylaniline

| Solvent | Solvent Type | Dielectric Constant (approx.) | Expected Relative Rate |

|---|---|---|---|

| Dimethylformamide (DMF) | Polar Aprotic | 37 | High |

| Acetonitrile (B52724) | Polar Aprotic | 36 | High |

| Acetone (B3395972) | Polar Aprotic | 21 | Moderate |

| Tetrahydrofuran (THF) | Nonpolar/Slightly Polar Aprotic | 7.5 | Low to Moderate |

| Ethanol | Polar Protic | 25 | Low |

| Methanol | Polar Protic | 33 | Low |

Solvation Effects on Spectroscopic Properties of this compound

The spectroscopic properties of this compound, particularly its UV-Vis absorption spectrum, are expected to exhibit solvatochromism, which is the change in the color of a solution of a substance with a change in the solvent. nist.gov This phenomenon arises from the differential solvation of the ground and excited electronic states of the molecule.

Detailed Research Findings:

Aniline and its derivatives possess a nitrogen atom with a lone pair of electrons that can be involved in n → π* and π → π* electronic transitions. The energy of these transitions, and thus the wavelength of maximum absorption (λmax), is sensitive to the polarity of the solvent.

For many aniline derivatives, an increase in solvent polarity leads to a bathochromic shift (a shift to longer wavelengths) of the π → π* transition. This is because the excited state is often more polar than the ground state and is therefore stabilized to a greater extent by a polar solvent. Conversely, the n → π* transition may exhibit a hypsochromic shift (a shift to shorter wavelengths) with increasing solvent polarity, as the lone pair electrons are stabilized by hydrogen bonding with protic solvents, increasing the energy required for the transition.

While specific experimental data for this compound is limited, a hypothetical representation of its solvatochromic behavior can be constructed based on the known behavior of similar aniline derivatives.

Table 2: Hypothetical UV-Vis Absorption Maxima (λmax) of this compound in Various Solvents

| Solvent | Polarity/Protic Nature | Hypothetical λmax (nm) | Observed Shift |

|---|---|---|---|

| Hexane | Nonpolar | 295 | Reference |

| Dichloromethane | Polar Aprotic | 302 | Bathochromic |

| Acetonitrile | Polar Aprotic | 305 | Bathochromic |

| Ethanol | Polar Protic | 300 | Hypsochromic relative to acetonitrile |

| Water | Highly Polar Protic | 298 | Hypsochromic relative to acetonitrile |

Investigation of Solute-Solvent Interactions and Complex Formation in Solution

The interactions between this compound and solvent molecules can range from weak van der Waals forces to stronger dipole-dipole interactions and hydrogen bonding. These interactions are fundamental to understanding the solvation process and the potential for complex formation in solution.

Detailed Research Findings:

The this compound molecule has several sites for potential solute-solvent interactions. The nitrogen atom, with its lone pair of electrons, can act as a hydrogen bond acceptor with protic solvents like water and alcohols. The oxygen atom of the methoxy (B1213986) group also has lone pairs and can participate in hydrogen bonding. The aromatic ring can engage in π-π stacking interactions with aromatic solvents and van der Waals interactions with all solvents.

In binary solvent mixtures, the phenomenon of preferential solvation can occur, where the solute is surrounded by a higher proportion of one solvent component over the other. nih.govresearchgate.net This is driven by the relative strengths of the solute-solvent interactions. For this compound in a mixture of a polar and a nonpolar solvent, it is likely that the more polar solvent molecules would preferentially solvate the amino and methoxy groups.

The formation of specific solute-solvent complexes can have a significant impact on the chemical and physical properties of the solution. For example, hydrogen bonding with a protic solvent can influence the basicity of the aniline nitrogen.

Table 3: Potential Solute-Solvent Interactions of this compound

| Solvent Type | Example Solvents | Primary Interaction with this compound |

|---|---|---|

| Nonpolar Aprotic | Hexane, Toluene | Van der Waals forces, π-π stacking (with toluene) |

| Polar Aprotic | Acetone, Acetonitrile | Dipole-dipole interactions |

| Polar Protic | Methanol, Water | Hydrogen bonding (N and O as acceptors), dipole-dipole interactions |

Role of Solvent in Crystal Growth and Polymorphism of Aniline Derivatives

The solvent from which a compound is crystallized can have a profound effect on the resulting crystal's size, shape (morphology), and even its internal structure (polymorphism). Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of the same compound can have different physical properties, such as melting point, solubility, and stability.

Detailed Research Findings:

Furthermore, solute-solvent interactions in the solution phase can influence which polymorphic form nucleates and grows. nih.gov Solvents that can form strong hydrogen bonds with the solute may favor the formation of a polymorph that can accommodate these interactions in its crystal lattice. The rate of solvent evaporation or cooling can also play a significant role in determining the polymorphic outcome. Rapid crystallization often yields a metastable polymorph, while slower crystallization is more likely to produce the thermodynamically stable form.

While there is no specific information on the polymorphism of this compound, it is plausible that it could exhibit this phenomenon, and that the choice of crystallization solvent would be a key factor in isolating different polymorphic forms.

Table 4: Hypothetical Influence of Solvent on the Crystallization Outcome of this compound

| Solvent | Potential Interaction | Hypothetical Crystal Habit | Possible Polymorph |

|---|---|---|---|

| Ethanol | Hydrogen bonding | Needle-like | Form A |

| Toluene | π-π stacking | Prismatic | Form B |

| Hexane | Van der Waals | Plates | Form A or B |

| Ethyl Acetate (B1210297) | Dipole-dipole | Rods | Form C (metastable) |

Advanced Research Methodologies and Future Directions in N Isopropyl 4 Methoxy 2 Methylaniline Chemistry

Integration of High-Throughput Synthesis and Screening for Analogues

High-throughput synthesis (HTS) represents a paradigm shift in chemical research, enabling the rapid generation of large libraries of structurally related compounds. For N-isopropyl-4-methoxy-2-methylaniline, this methodology can be employed to create a diverse set of analogues by systematically varying the substituents on the aniline (B41778) ring and the N-alkyl group.

The core of this approach involves parallel synthesis, where multiple reactions are carried out simultaneously in microtiter plates or with automated synthesis platforms. For instance, a library of analogues could be generated by reacting a common precursor, 4-methoxy-2-methylaniline (B89876) sigmaaldrich.com, with a wide array of aldehydes or ketones via reductive amination, or with various alkyl halides.

Key aspects of HTS for this compound analogues include:

Automated Liquid Handling: Robots are used for precise and rapid dispensing of reactants, solvents, and catalysts into reaction arrays.

Parallel Reaction Vessels: Microtiter plates (e.g., 96-well or 384-well formats) allow for hundreds of unique reactions to be run under controlled conditions.

Rapid Purification and Analysis: Techniques like parallel flash chromatography and mass spectrometry (MS) are integrated into the workflow for quick purification and characterization of the synthesized compounds.

Once the library of analogues is synthesized, high-throughput screening (HTS) is used to rapidly assess their properties for specific applications, such as biological activity or material science characteristics. This integration of synthesis and screening dramatically accelerates the discovery of lead compounds with improved or novel functionalities compared to the parent molecule.

| Backbone Moiety | Variable Reagent 1 (Alkylating Agent) | Variable Reagent 2 (Aniline Derivative) | Potential Analogue Structure |

|---|---|---|---|

| Aniline Core | Acetone (B3395972) (for Isopropyl group) | 4-methoxy-2-methylaniline | This compound |

| Aniline Core | Cyclopentanone | 4-methoxy-2-methylaniline | N-cyclopentyl-4-methoxy-2-methylaniline |

| Aniline Core | Propanal | 4-ethoxy-2-methylaniline | N-propyl-4-ethoxy-2-methylaniline |

| Aniline Core | Acetone (for Isopropyl group) | 4-methoxy-3-methylaniline | N-isopropyl-4-methoxy-3-methylaniline |

Development of Green Chemistry Approaches for this compound Synthesis

Green chemistry aims to design chemical products and processes that minimize the use and generation of hazardous substances. mdpi.com The synthesis of this compound can be made more sustainable by adopting these principles. Traditional N-alkylation methods often rely on harsh reagents and volatile organic solvents.

Modern, greener alternatives focus on several key areas:

Use of Greener Solvents: Replacing conventional solvents with more environmentally benign options like water, ethanol, or ionic liquids can significantly reduce the environmental impact. mdpi.com

Catalytic Reactions: Utilizing catalysts allows for reactions to proceed under milder conditions with higher atom economy, reducing waste. sphinxsai.com The catalytic N-alkylation of anilines using alcohols as the alkylating agent is a prime example of a green method, as the only byproduct is water. acs.org

Alternative Energy Sources: Microwave irradiation and ultrasonication are being explored to accelerate reaction rates, often leading to higher yields in shorter times and under solvent-free conditions. jocpr.comrasayanjournal.co.in

Solvent-Free Synthesis: Performing reactions without a solvent (neat) or using mechanochemical grinding can eliminate solvent waste entirely. mdpi.com

| Parameter | Conventional Method (e.g., Alkyl Halide) | Green Method (e.g., Catalytic N-Alkylation with Alcohol) |

|---|---|---|

| Alkylating Agent | Alkyl halides (e.g., 2-bromopropane) | Alcohols (e.g., isopropanol) |

| Byproduct | Halide salts (e.g., HBr) | Water |

| Solvents | Often volatile organic compounds (VOCs) | Can be performed neat or in green solvents (water, ethanol) |

| Atom Economy | Lower | Higher |

| Energy Input | Often requires prolonged heating | Can be enhanced by microwaves or ultrasound for shorter times jocpr.comrasayanjournal.co.in |

Application of Machine Learning and Artificial Intelligence in Synthetic Route Prediction

The process typically involves:

Retrosynthesis Prediction: AI models, often based on deep learning architectures like transformers or graph convolutional networks (GCNs), are trained on vast databases of known chemical reactions. nih.govchemrxiv.org Given a target molecule, the model works backward, suggesting potential precursors by identifying key bond disconnections.

Reaction Condition Optimization: ML can predict the optimal reaction conditions (e.g., catalyst, solvent, temperature) and even forecast the reaction yield. This is achieved by training models on datasets that correlate reactant structures with successful reaction outcomes. researchgate.net

Ligand and Catalyst Selection: For catalytic reactions, such as the N-alkylation step in the synthesis, ML can predict which ligand or catalyst is most likely to be effective for a specific substrate, avoiding trial-and-error experimentation. chemrxiv.org

| AI/ML Application | Description | Relevance to this compound |

|---|---|---|

| Retrosynthetic Analysis | AI predicts precursor molecules by working backward from the target structure. chemrxiv.org | Suggests breaking the N-isopropyl bond to yield 4-methoxy-2-methylaniline and an isopropyl source. |

| Reaction Yield Prediction | ML models forecast the potential yield of a reaction based on reactants and conditions. researchgate.net | Helps in selecting the synthetic route with the highest predicted product yield. |

| Catalyst/Ligand Prediction | Algorithms identify the most suitable catalyst or ligand for a specific transformation from a large pool of candidates. chemrxiv.org | Identifies the optimal transition metal catalyst for the N-alkylation step. |

| Synthetic Route Scoring | AI evaluates and ranks multiple complete synthetic pathways based on various metrics (e.g., length, cost, greenness). chemrxiv.org | Provides a data-driven decision tool for choosing the best overall synthesis strategy. |

Exploration of Novel Catalytic Systems for Efficient Transformations

The development of novel catalysts is crucial for improving the efficiency, selectivity, and sustainability of the synthesis of this compound. The key transformation, N-alkylation of the parent aniline, can be significantly enhanced by advanced catalytic systems.

Research is focused on several classes of catalysts:

Transition Metal Catalysts: Complexes of ruthenium (Ru) and iridium (Ir) have proven highly effective for the N-alkylation of amines with alcohols via the "borrowing hydrogen" mechanism. acs.orgnih.govrsc.org This process involves the temporary oxidation of the alcohol to an aldehyde, which then undergoes condensation with the amine, followed by reduction of the resulting imine.

Non-Noble Metal Catalysts: To improve cost-effectiveness and sustainability, catalysts based on earth-abundant and less toxic metals like manganese (Mn), iron (Fe), and nickel (Ni) are being developed. researchgate.netacs.org For example, manganese complexes have shown promise for the selective N-alkylation of anilines with alcohols at room temperature. researchgate.net

Heterogeneous Catalysts: Immobilizing catalysts on solid supports (e.g., mixed metal oxides, polymers) facilitates easier separation and recycling of the catalyst, aligning with green chemistry principles. researchgate.net

These novel systems offer advantages such as lower catalyst loading, milder reaction conditions, and higher yields compared to traditional methods.

| Catalyst Type | Metal Center | Typical Ligand | Key Features | Reference |

|---|---|---|---|---|

| Homogeneous | Ruthenium (Ru) | N-Heterocyclic Carbene (NHC) | High activity for N-alkylation with alcohols. | acs.orgnih.gov |

| Homogeneous | Iridium (Ir) | N-Heterocyclic Carbene (NHC) | Excellent performance in N-alkylation and N-methylation reactions. | acs.orgnih.gov |

| Homogeneous | Manganese (Mn) | Bis-NHC or PN³-Pincer | Enables reactions at room temperature with a non-noble metal. | researchgate.net |

| Heterogeneous | Raney Nickel (Ni) | N/A (Alloy) | Cost-effective catalyst for N-alkylation with alcohols. | acs.org |

| Heterogeneous | Niobium-Tungsten (Nb-W) | Mixed Oxide | Recyclable solid acid catalyst. | researchgate.net |

Advanced Analytical Techniques for In-Situ Reaction Monitoring

Understanding reaction kinetics and mechanisms is key to optimizing the synthesis of this compound. Advanced analytical techniques that allow for in-situ (in the reaction vessel) and real-time monitoring provide invaluable insights that are not available from traditional offline analysis.

These process analytical technologies (PAT) include:

In-Situ NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) can be used to directly observe the formation of intermediates and products in the reaction mixture over time. This has been successfully applied to study the mechanism of aniline alkylation, identifying key intermediates like methylanilinium ions. researchgate.net

In-Situ Spectroscopy (FT-IR and Raman): Fourier-transform infrared (FT-IR) and Raman spectroscopy are powerful tools for tracking the concentration of reactants, intermediates, and products in real-time. researchgate.net By monitoring characteristic vibrational bands, chemists can determine reaction endpoints, identify the formation of byproducts, and gather kinetic data.

Mass Spectrometry: Techniques like reaction monitoring mass spectrometry can be used to sample the reaction headspace or liquid phase continuously, providing immediate information on the molecular weight of species present in the reaction.

The data gathered from these in-situ techniques enables rapid process optimization, improves safety by identifying potentially hazardous intermediates, and deepens the fundamental understanding of the reaction mechanism. researchgate.net

| Technique | Principle | Information Obtained | Application in Synthesis |

|---|---|---|---|

| In-Situ NMR | Measures the magnetic properties of atomic nuclei. | Structural identification of intermediates and products; quantitative concentration data. researchgate.net | Elucidating reaction mechanisms and kinetics. |

| In-Situ FT-IR | Measures the absorption of infrared radiation by molecular vibrations. | Real-time tracking of functional group changes (e.g., C=O, N-H). researchgate.net | Monitoring reaction progress and detecting endpoints. |

| In-Situ Raman | Measures the inelastic scattering of monochromatic light. | Complementary to FT-IR; excellent for aqueous systems and tracking changes in non-polar bonds. researchgate.net | Process control and optimization, especially in heterogeneous catalysis. |

| Mass Spectrometry | Measures the mass-to-charge ratio of ions. | Detection of transient species and low-concentration intermediates. | Identifying reaction pathways and potential byproducts. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.